1-(1-Phenylcyclohexyl)ethanone
Description
Contextualization within Modern Organic Chemistry
Ketones represent a fundamental class of organic compounds, distinguished by a carbonyl group (C=O) bonded to two carbon atoms. ebsco.com Their unique reactivity makes them pivotal in the field of organic synthesis, where they serve as versatile intermediates and building blocks for constructing more complex molecules, including many pharmaceuticals and agrochemicals. numberanalytics.combritannica.comnih.gov The carbonyl group's polarity, with a partial positive charge on the carbon, makes it susceptible to a wide array of chemical transformations, most notably nucleophilic addition reactions. britannica.com
The specific structural motif of a phenyl group attached to a cyclohexane (B81311) ring is of significant interest in medicinal chemistry. This core, known as the arylcyclohexylamine framework, is the basis for a class of pharmacologically active compounds, with 1-(1-phenylcyclohexyl)piperidine (PCP) being a classic example. nih.gov These compounds have been subjects of extensive neuropharmacological research. shahed.ac.irresearchgate.net
Within this context, 1-(1-Phenylcyclohexyl)ethanone emerges as a noteworthy, albeit less-studied, analogue. It possesses the same 1-phenylcyclohexyl core but features a ketone functional group instead of an amine. This substitution makes it a valuable potential precursor in synthetic chemistry. The ketone's reactivity allows for various modifications, such as reduction to the corresponding alcohol, 1-(1-Phenylcyclohexyl)ethan-1-ol bldpharm.com, or conversion to imines and other derivatives, offering a pathway to novel analogues for pharmacological and chemical research.
Structural Characteristics and Precise Chemical Nomenclature of this compound
The identity and chemical behavior of a molecule are dictated by its structure and are precisely described by systematic nomenclature.
Structural Characteristics
This compound is characterized by a cyclohexane ring that is geminally substituted at the C1 position. This means the same carbon atom is bonded to both a phenyl group and an acetyl group (CH₃C=O). Key structural features include:
A quaternary sp³-hybridized carbon atom at the C1 position of the cyclohexane ring. This carbon is bonded to two other carbons within the ring, the phenyl ring, and the carbonyl carbon of the acetyl group.
A trigonal planar, sp²-hybridized carbonyl carbon, which is characteristic of all ketones. byjus.com
The presence of both a rigid aromatic ring (phenyl) and a flexible saturated ring (cyclohexane).
These features would be expected to produce distinct signals in spectroscopic analysis. For instance, infrared (IR) spectroscopy should reveal a strong absorption band characteristic of a ketone C=O stretch. In Nuclear Magnetic Resonance (NMR) spectroscopy, one would expect to see signals corresponding to the aromatic protons of the phenyl ring, the aliphatic protons of the cyclohexane ring, and a singlet for the methyl (CH₃) protons of the acetyl group.
Precise Chemical Nomenclature
According to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . This name is derived as follows:
The parent functional group is the ketone, which has a two-carbon chain, and is therefore named ethanone (B97240) . wikipedia.orglibretexts.org
The substituent attached to the carbonyl carbon of the ethanone is a cyclohexyl ring which itself is substituted.
The cyclohexyl ring is substituted at its C1 position with a phenyl group, making the complete substituent name 1-phenylcyclohexyl .
This entire group is attached to the C1 position of the ethanone parent chain, leading to the full IUPAC name this compound. jove.com
The table below summarizes key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 3183-57-1 arctomsci.com |
| Molecular Formula | C₁₄H₁₈O |
| Molecular Weight | 202.29 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenylcyclohexyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-12(15)14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHBARWVWMTOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 Phenylcyclohexyl Ethanone
Established and Potential Synthetic Pathways
The construction of the quaternary carbon center in 1-(1-phenylcyclohexyl)ethanone is the principal challenge in its synthesis. Methodologies can be categorized based on the type of bond formation strategy employed.
Approaches Involving Organometallic Reagents (e.g., Grignard Chemistry)
Organometallic reagents are highly effective for creating carbon-carbon bonds. Grignard reagents (organomagnesium halides) are particularly relevant in this context. masterorganicchemistry.com A plausible and widely utilized approach for similar structures involves the reaction of a Grignard reagent with a nitrile. researchgate.netnih.gov
One potential pathway begins with 1-phenylcyclohexanecarbonitrile (B1583788). This intermediate can be synthesized from cyclohexanone (B45756). The reaction of 1-phenylcyclohexanecarbonitrile with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by acidic hydrolysis, would yield the target ketone, this compound. This method is advantageous as Grignard additions to nitriles are a well-established route to ketone synthesis. designer-drug.com
Another Grignard-based approach starts with the synthesis of 1-phenylcyclohexanol (B105894). This can be achieved by reacting cyclohexanone with phenylmagnesium bromide. chemicalbook.comstudy.comlookchem.com The resulting tertiary alcohol is a key intermediate that can be further functionalized. While direct conversion to the ethanone (B97240) is not straightforward, this intermediate opens up other synthetic possibilities. For instance, low-temperature reaction of a Grignard reagent with acetic anhydride (B1165640) can also produce methyl ketones. mdma.ch
Strategies for Carbon-Carbon Bond Formation at the Cyclohexyl Ring
Alternative strategies focus on forming the crucial carbon-carbon bonds directly onto a pre-formed cyclohexane (B81311) or phenylcyclohexane (B48628) scaffold. The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring, but it can also be applied to certain aliphatic systems under specific conditions. wikipedia.orgorganic-chemistry.org A theoretical pathway could involve the direct acylation of 1-phenylcyclohexane with acetyl chloride in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). libretexts.org However, this reaction may face challenges, including low reactivity of the saturated ring and potential for rearrangements.
A more viable approach could involve precursors with existing unsaturation. For example, the acylation of 1-phenylcyclohexene could be explored. The reaction would likely proceed via the formation of an acylium ion which then attacks the double bond, followed by subsequent reaction steps to yield the final ketone. Modern methods for cyclohexanone synthesis also include various cycloaddition and cyclization processes, which could be adapted to build the substituted ring system. nih.gov
Multistep Synthetic Routes from Commercially Available Precursors
Most practical syntheses of this compound rely on multi-step sequences starting from simple, commercially available chemicals like cyclohexanone and bromobenzene. scirp.org A representative synthetic scheme is as follows:
Formation of Phenylmagnesium Bromide : Bromobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to produce the Grignard reagent, phenylmagnesium bromide. orgsyn.org
Synthesis of 1-Phenylcyclohexanol : The prepared Grignard reagent is then added to cyclohexanone. An acid workup subsequently protonates the intermediate alkoxide to yield the tertiary alcohol, 1-phenylcyclohexanol. chemicalbook.com
Conversion to Nitrile : The 1-phenylcyclohexanol can be converted into 1-phenylcyclohexanecarbonitrile. This often involves converting the alcohol to a good leaving group (e.g., a halide or tosylate) followed by nucleophilic substitution with a cyanide salt.
Final Grignard Reaction : The 1-phenylcyclohexanecarbonitrile is then reacted with methylmagnesium bromide. The nucleophilic methyl group attacks the carbon of the nitrile.
Hydrolysis : The resulting imine intermediate is hydrolyzed with aqueous acid to produce the final product, this compound.
This multi-step approach allows for the controlled and sequential formation of the required bonds, generally providing a reliable route to the target compound.
Precursors and Intermediate Compounds in this compound Synthesis
The successful synthesis of this compound is dependent on the efficient preparation and characterization of key precursors and intermediates.
Identification and Characterization of Key Synthetic Intermediates
1-Phenylcyclohexanol : This tertiary alcohol is a common intermediate formed from the reaction of phenylmagnesium bromide and cyclohexanone. study.com It is a solid at room temperature and its formation is a key step in building the 1-phenylcyclohexyl scaffold. chemicalbook.comlookchem.com
1-Phenylcyclohexanecarbonitrile : This nitrile is another pivotal intermediate, particularly in syntheses that use a Grignard reaction to introduce the acetyl group. nih.gov It is typically prepared from 1-phenylcyclohexanol or by other routes starting from cyclohexanone. nih.gov
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Physical Properties |
|---|---|---|---|
| 1-Phenylcyclohexanol | C₁₂H₁₆O | 176.26 | Melting Point: 58-62°C; Boiling Point: 295.1°C lookchem.com |
| 1-Phenylcyclohexanecarbonitrile | C₁₃H₁₅N | 185.27 | Boiling Point: 110-112°C at 0.5 mmHg nih.gov |
Strategies for Derivatization of Precursor Structures
The synthetic routes to this compound are amenable to modification for the production of various analogues. Derivatization can be achieved by using substituted precursors. nih.gov
Aryl Group Modification : By starting with a substituted bromobenzene, the phenyl ring of the final product can be modified. For example, using 3-methoxybromobenzene in the initial Grignard reaction would lead to the synthesis of 1-(1-(3-methoxyphenyl)cyclohexyl)ethanone. This strategy has been used to prepare a wide range of aryl-substituted cyclohexylamine (B46788) analogues. ijcce.ac.irnih.gov
Cyclohexyl Ring Modification : Similarly, functionality can be introduced onto the cyclohexyl ring by starting with a substituted cyclohexanone. For instance, using 3-methylcyclohexanone (B152366) would result in a methyl group on the cyclohexyl ring of the final product. nih.gov This allows for systematic exploration of structure-activity relationships in related compounds. acs.org
This modular approach, where different substituted aryl Grignard reagents can be combined with various cyclohexanone derivatives, provides a versatile platform for generating a library of related compounds. nih.gov
Reaction Conditions and Optimization for Enhanced Chemical Yields
The efficient synthesis of this compound, and related arylcyclohexyl ketones, is highly dependent on the precise control of reaction parameters. Optimization of these conditions is critical for maximizing product yield and minimizing the formation of unwanted byproducts.
Influence of Solvent Systems and Temperature Control on Reaction Efficiency
The choice of solvent and the regulation of temperature are paramount in directing the course of the synthesis. In reactions analogous to the formation of this compound, such as those involving Grignard reagents, the solvent system plays a crucial role in solvating the organometallic species and influencing its reactivity. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are commonly employed to stabilize the Grignard reagent.
Temperature control is essential throughout the synthetic process. The initial formation of organometallic reagents, like phenylmagnesium bromide, often requires specific temperature ranges to proceed efficiently and prevent side reactions. Subsequent reaction steps, such as the addition of the organometallic reagent to a nitrile precursor, may also have optimal temperature windows to maximize yield. For instance, in related Friedel-Crafts acylations for synthesizing cyclic ketones, reactions can be conducted at temperatures ranging from -100°C to refluxing conditions in solvents like benzene (B151609), depending on the specific reagents and catalysts used. beilstein-journals.org Microwave-assisted synthesis in ionic liquids has also been explored as an environmentally benign approach, allowing for good yields and the potential for catalyst reuse. beilstein-journals.org
Selection and Role of Catalysts and Auxiliary Reagents
The synthesis of ketones with a quaternary carbon center, such as this compound, can be approached through several catalytic routes. One common method involves the reaction of a suitable nitrile, such as 1-phenylcyclohexanecarbonitrile, with an organometallic reagent like methylmagnesium bromide.
Alternatively, intramolecular Friedel-Crafts acylation pathways are widely used for the synthesis of cyclic ketones. beilstein-journals.org These reactions employ a range of catalysts to facilitate the ring-closing acylation step.
Key Catalysts and Reagents:
Grignard Reagents: Phenylmagnesium bromide is a key reagent for introducing the phenyl group onto the cyclohexyl ring, often starting from cyclohexanone to form a nitrile intermediate. researchgate.net
Acid Catalysts: Strong acids are often used in the final hydrolysis step to convert the imine intermediate (formed after the Grignard reaction with a nitrile) into the desired ketone.
Lewis Acids and Protic Acids: In Friedel-Crafts type syntheses, catalysts such as Sc(OTf)₃, Yb(OTf)₃, trifluoromethanesulfonic acid (TFSA), and polyphosphoric acid are effective in promoting intramolecular cyclization to form ketone products. beilstein-journals.org
Auxiliary Reagents: Reagents like thionyl chloride or phosphorus trichloride may be used to convert carboxylic acids into more reactive acyl chlorides, which are then used in subsequent acylation reactions. beilstein-journals.orggoogle.com
The table below summarizes various catalysts used in related ketone syntheses and their roles.
| Catalyst/Reagent | Role | Reaction Type |
| Phenylmagnesium Bromide | Nucleophilic addition of a phenyl group | Grignard Reaction |
| Methylmagnesium Bromide | Nucleophilic addition of a methyl group to a nitrile | Grignard Reaction |
| Sc(OTf)₃, Yb(OTf)₃ | Lewis acid catalyst for intramolecular acylation | Friedel-Crafts Acylation |
| Trifluoromethanesulfonic Acid (TFSA) | Strong acid catalyst for intramolecular cyclization of esters | Friedel-Crafts Type |
| Nafion-H | Solid acid catalyst for cyclization of acyl chlorides | Friedel-Crafts Acylation |
| Thionyl Chloride | Converts carboxylic acids to highly reactive acyl chlorides | Acyl Chloride Formation |
Mitigation Strategies for Side Product Formation and Impurity Profile Management
A primary challenge in the synthesis of arylcyclohexylamines and related ketones is the potential for side reactions, leading to impurities that can complicate purification and reduce yields. A common side product is the corresponding elimination product, 1-phenylcyclohex-1-ene. nih.gov This can occur under certain conditions, particularly during analysis or workup.
Strategies for impurity mitigation include:
Strict Temperature Control: Maintaining optimal temperatures during the reaction can prevent degradation and the formation of elimination byproducts.
Inert Atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) is crucial when working with highly reactive organometallic intermediates to prevent oxidation and other side reactions.
Purification Techniques: Post-reaction purification is essential for isolating the target compound. Common methods include:
Column Chromatography: Silica gel chromatography is effective for separating the desired product from unreacted starting materials and byproducts. researchgate.net
Recrystallization: This technique is used to obtain a highly pure solid product from the crude reaction mixture. researchgate.net
Analytical Monitoring: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress and characterize the impurity profile. nih.gov However, it has been noted that some arylcyclohexylamine analogues can degrade during GC analysis, particularly hydrochloride salts, leading to the detection of the 1-phenylcyclohex-1-ene nucleus. nih.govresearchgate.net This highlights the importance of choosing appropriate analytical methods to accurately assess purity.
Stereochemical Considerations in this compound Synthesis
While this compound is an achiral molecule, the principles of stereochemistry are critical when synthesizing its derivatives that may contain one or more chiral centers. The control of stereoselectivity is a key aspect of modern synthetic chemistry, enabling the preparation of specific stereoisomers.
Control of Diastereoselectivity and Enantioselectivity
The synthesis of chiral analogues of this compound would require the use of asymmetric synthesis techniques to control the three-dimensional arrangement of atoms.
Diastereoselectivity: In molecules with multiple chiral centers, diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of related cyclic compounds, diastereoselectivity can be achieved in reactions like 1,3-dipolar cycloadditions, where the approach of the reagents is directed by existing stereocenters in the molecule, leading to highly functionalized products with excellent diastereoselectivity. nih.gov Palladium-catalyzed sequential reactions have also been developed for the highly diastereoselective synthesis of polycycles containing three contiguous stereocenters. rsc.org
Enantioselectivity: Enantioselective synthesis involves the creation of a chiral product from achiral starting materials, resulting in an excess of one enantiomer. This is typically achieved using chiral catalysts or reagents.
Organocatalysis: Chiral amines or phosphoric acids can catalyze reactions to produce enantiomerically enriched products. For example, a BINOL-derived chiral N-triflyl phosphoramide (B1221513) has been used for the catalytic asymmetric iminium ion cyclization to form 1-aminoindenes with high enantioselectivity. rsc.org Similarly, cinchona alkaloid derivatives have been used to catalyze cascade reactions to produce spirocyclic compounds with high enantiomeric excess. researchgate.net
Metal-Based Catalysts: Chiral metal complexes are also widely used. Dirhodium(II) complexes, for instance, have been employed to catalyze double intramolecular C-H insertion processes to synthesize optically active spiroindanone derivatives. beilstein-journals.org
Analysis of Stereoisomeric Mixtures
When a synthesis produces a mixture of stereoisomers, specialized analytical techniques are required to separate and quantify them.
Chromatographic Methods:
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.
Gas Chromatography (GC): Chiral GC columns can also be used for the separation of volatile stereoisomers.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be distinguished by using a chiral solvating agent or a chiral shift reagent. For diastereomers, NMR is a direct method of analysis, as they have distinct spectra. ¹H NMR can be used to determine diastereoisomeric ratios in reaction mixtures. researchgate.net Detailed NMR studies, including analysis in different deuterated solvents (e.g., CDCl₃ vs. d₆-DMSO), can help in assigning specific proton chemical shifts, which is crucial for structural elucidation of complex stereoisomers. nih.gov
The table below outlines common analytical techniques for stereoisomeric mixtures.
| Technique | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers. researchgate.net |
| ¹H NMR | Distinct chemical shifts for diastereomers; use of chiral shift reagents for enantiomers | Determination of diastereoisomeric ratios; structural analysis. nih.govresearchgate.net |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification of isomers and degradation products. nih.govresearchgate.net |
Chemical Reactivity and Transformation of 1 1 Phenylcyclohexyl Ethanone
Reactivity of the Ketone Functional Group
The ketone functional group is characterized by a carbonyl group (C=O), which is a primary site of reactivity due to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. unacademy.commasterorganicchemistry.comlibretexts.orgyoutube.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion yields an alcohol.
Formation of Secondary/Tertiary Alcohols: Grignard reagents (organomagnesium halides) and organolithium compounds are potent nucleophiles that readily add to ketones. The reaction of 1-(1-phenylcyclohexyl)ethanone with a Grignard reagent, such as methylmagnesium bromide, would yield a tertiary alcohol. Similarly, reaction with an organolithium reagent would also produce a tertiary alcohol. The general mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, followed by an acidic workup to protonate the intermediate alkoxide.
Formation of Imine Derivatives: Primary amines can react with ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. The formation of an imine from this compound would involve the nucleophilic attack of a primary amine on the carbonyl carbon, followed by the elimination of a water molecule.
Reduction Reactions of the Carbonyl to Alcohols
The carbonyl group of a ketone can be reduced to a secondary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comumn.edulibretexts.orgleah4sci.com It is effective in reducing aryl ketones to their corresponding alcohols. cdnsciencepub.com The reaction of this compound with sodium borohydride in a protic solvent like methanol (B129727) or ethanol (B145695) would yield 1-(1-phenylcyclohexyl)ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.
| Reducing Agent | Product | General Conditions |
| Sodium Borohydride (NaBH₄) | 1-(1-Phenylcyclohexyl)ethanol | Methanol or Ethanol, Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(1-Phenylcyclohexyl)ethanol | Anhydrous Ether, followed by aqueous workup |
This table presents typical reducing agents for ketones and the expected product from the reduction of this compound.
Oxidation Reactions Involving the Carbonyl Group
Ketones are generally resistant to oxidation under mild conditions. However, they can be cleaved under more forceful conditions or undergo specific oxidation reactions like the Baeyer-Villiger oxidation. libretexts.orgwikipedia.orgjk-sci.comyoutube.com
The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For this compound, there are two possible products depending on which group migrates: the phenylcyclohexyl group or the methyl group. Generally, the group that is more substituted has a higher migratory aptitude. In this case, the tertiary phenylcyclohexyl group would be expected to migrate in preference to the primary methyl group, yielding 1-phenylcyclohexyl acetate.
| Oxidizing Agent | Expected Major Product | Reaction Type |
| Peroxy acid (e.g., mCPBA) | 1-Phenylcyclohexyl acetate | Baeyer-Villiger Oxidation |
This table outlines a potential oxidation reaction for this compound.
Reactions Involving the Phenyl and Cyclohexyl Moieties
Beyond the reactivity of the ketone group, the phenyl and cyclohexyl rings can also undergo various transformations.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl group in this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The acetyl group is a deactivating group and a meta-director, meaning it will direct incoming electrophiles to the meta position of the phenyl ring.
Nitration: A common example of electrophilic aromatic substitution is nitration. masterorganicchemistry.comyoutube.comyoutube.com The reaction of this compound with a mixture of concentrated nitric acid and sulfuric acid would be expected to yield 1-(1-(3-nitrophenyl)cyclohexyl)ethanone as the major product. The reaction proceeds through the formation of the nitronium ion (NO₂⁺), which then acts as the electrophile. The rate of this reaction would likely be slower than the nitration of benzene (B151609) itself due to the deactivating effect of the acetyl group. msu.edulibretexts.org
| Reaction | Reagents | Expected Major Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-(1-(3-Nitrophenyl)cyclohexyl)ethanone |
| Halogenation | Br₂, FeBr₃ | 1-(1-(3-Bromophenyl)cyclohexyl)ethanone |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(1-(3-Acylphenyl)cyclohexyl)ethanone |
This table summarizes potential electrophilic aromatic substitution reactions on the phenyl ring of this compound.
Transformations of the Cyclohexane (B81311) Ring
The cyclohexane ring is generally less reactive than the other functional groups in the molecule. However, under specific conditions, it can undergo transformations such as ring expansions or contractions. wikipedia.org
Elimination Reactions: Under certain conditions, such as gas chromatography analysis of related compounds with a leaving group on the cyclohexane ring, elimination reactions can occur, leading to the formation of a cyclohexene (B86901) derivative.
Elucidation of Reaction Mechanisms and Kinetic Profiles
The transformation of this compound and its precursors provides a rich landscape for mechanistic and kinetic studies. A primary route to this ketone involves the reaction of a Grignard reagent with a nitrile, a classic carbon-carbon bond-forming reaction.
Mechanistic Pathways for Key Chemical Transformations
The synthesis of this compound is commonly achieved through the reaction of 1-phenylcyclohexanecarbonitrile (B1583788) with a methylmagnesium halide, such as methylmagnesium bromide. The mechanistic pathway for this transformation follows the general mechanism for Grignard reactions with nitriles. masterorganicchemistry.com
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom of the nitrile group. This initial step results in the formation of a magnesium salt of an imine (an imine anion). libretexts.orgorganicchemistrytutor.com This intermediate is stable under the anhydrous reaction conditions. Subsequent hydrolysis of this intermediate in an aqueous acidic workup leads to the formation of the corresponding ketone, this compound. masterorganicchemistry.comlibretexts.org
The key steps in the mechanism are:
Nucleophilic Attack: The carbanionic methyl group from the Grignard reagent attacks the carbon atom of the nitrile's carbon-nitrogen triple bond.
Formation of Imine Anion: The pi-bond of the nitrile breaks, and the electron pair moves to the nitrogen atom, forming a negatively charged imine intermediate, which is stabilized by the magnesium halide.
Hydrolysis: Upon addition of an aqueous acid, the imine is protonated and subsequently hydrolyzed to the ketone. This hydrolysis step itself involves a series of proton transfer and nucleophilic attack by water, ultimately leading to the elimination of ammonia (B1221849) and formation of the carbonyl group. masterorganicchemistry.com
Kinetic Studies and Rate-Determining Steps of Reactions
For the synthesis of this compound from 1-phenylcyclohexanecarbonitrile, the presence of significant steric hindrance around the nitrile group, due to the bulky 1-phenylcyclohexyl moiety, is expected to influence the reaction rate. Sterically hindered nitriles generally exhibit slower reaction rates in Grignard additions. nih.gov The approach of the Grignard reagent to the nitrile carbon is impeded by the surrounding bulky group, thus increasing the activation energy of this step.
The rate-determining step is the formation of the carbon-carbon bond between the methyl group of the Grignard reagent and the nitrile carbon. The transition state for this step is sterically demanding, and its energy will be highly dependent on the size of the substituents on both the nitrile and the Grignard reagent. While specific kinetic data for the reaction of 1-phenylcyclohexanecarbonitrile with methylmagnesium bromide is not extensively reported, the general principles of Grignard reactions with sterically hindered nitriles suggest that this initial nucleophilic attack is indeed the slowest step in the sequence.
Chemical Derivatization and Analogue Synthesis for Research Purposes
This compound serves as a valuable precursor for the synthesis of a variety of chemical analogues and derivatives. These new compounds are often prepared for comparative studies in medicinal chemistry and pharmacology, particularly in the context of arylcyclohexylamine research.
Synthesis of Chemically Modified Analogues for Comparative Studies
The structural scaffold of this compound allows for modifications at several positions, leading to a diverse range of analogues. These modifications are crucial for structure-activity relationship (SAR) studies.
Table 1: Examples of Synthetic Strategies for Analogues of this compound
| Starting Material | Reagent(s) | Product Type | Purpose of Analogue |
| Substituted Phenylmagnesium Bromide | 1-Cyclohexanecarbonitrile | Phenyl-substituted analogues | To study the effect of aromatic substitution on biological activity. nih.gov |
| This compound | Various amines, reducing agent | Arylcyclohexylamines | To synthesize analogues of phencyclidine (PCP) and related compounds for pharmacological evaluation. |
| Modified Cyclohexanone (B45756) Derivatives | Phenylmagnesium Bromide, followed by further reactions | Cyclohexyl-ring modified analogues | To investigate the impact of cyclohexyl ring conformation and substitution on receptor binding. |
The synthesis of phenyl-substituted analogues, for instance, can be achieved by starting with appropriately substituted bromobenzenes to form the corresponding Grignard reagents, which are then reacted with 1-cyclohexanecarbonitrile. nih.gov This allows for the introduction of various functional groups onto the phenyl ring. Subsequent conversion of the resulting ketone to other functional groups can generate a library of compounds for comparative biological testing.
Preparation of Stable Derivatives for Analytical Characterization
For the purpose of analytical characterization, such as in forensic and research settings, it is often necessary to prepare stable derivatives of ketones like this compound. These derivatives can facilitate identification and quantification by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Common stable derivatives of ketones include oximes and hydrazones. These are formed by the reaction of the ketone with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively. The formation of these C=N containing compounds can improve chromatographic separation and provide characteristic mass spectral fragmentation patterns.
Furthermore, for compounds that are basic in nature, such as the amine analogues derived from this compound, the preparation of hydrochloride salts is a common practice. These salts are typically crystalline solids with sharp melting points, which aids in their purification and handling. The formation of salts can also influence the analytical behavior of the parent compound. nih.gov
Table 2: Common Derivatives of this compound for Analytical Purposes
| Derivative Type | Reagent | Key Features |
| Oxime | Hydroxylamine (NH₂OH) | Crystalline solid, useful for melting point determination and GC-MS analysis. |
| Phenylhydrazone | Phenylhydrazine (C₆H₅NHNH₂) | Often colored crystalline solids, aids in identification. |
| Hydrochloride Salt (of amine analogues) | Hydrochloric Acid (HCl) | Crystalline solid, improves stability and handling for analysis. nih.gov |
Advanced Analytical Characterization of 1 1 Phenylcyclohexyl Ethanone
Spectroscopic Analysis Techniques for Structural Elucidation
Spectroscopic methods provide a deep insight into the molecular framework of 1-(1-Phenylcyclohexyl)ethanone, revealing the connectivity of atoms and the nature of their chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexyl ring, and the methyl protons of the ethanone (B97240) moiety. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ketone, the quaternary carbon of the cyclohexyl ring attached to the phenyl group, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring and the methyl group.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further refine the structural assignment. COSY experiments would establish correlations between coupled protons, helping to trace the connectivity within the cyclohexyl ring. HSQC would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Phenyl-H (ortho) | 7.3-7.5 | 128-130 | Aromatic region |
| Phenyl-H (meta) | 7.2-7.4 | 127-129 | Aromatic region |
| Phenyl-H (para) | 7.1-7.3 | 126-128 | Aromatic region |
| Cyclohexyl-H | 1.2-2.5 | 25-40 | Aliphatic region, complex multiplets |
| Methyl-H | 2.0-2.3 | 28-32 | Singlet |
| Phenyl-C (ipso) | - | 145-150 | Quaternary carbon |
| Cyclohexyl-C (quaternary) | - | 50-55 | Quaternary carbon |
| Carbonyl-C | - | 208-212 | Ketone carbonyl |
Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This high-accuracy measurement allows for the unambiguous determination of its elemental formula (C₁₄H₁₈O).
Tandem Mass Spectrometry (MS/MS) would provide further structural insights by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure. Expected fragmentation pathways for this compound could include the loss of the acetyl group, cleavage of the cyclohexyl ring, and loss of the phenyl group. Analysis of these fragments helps to piece together the molecular structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent and characteristic absorption would be the strong C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic components, and C=C stretching vibrations for the phenyl ring.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenyl group in this compound contains a chromophore that absorbs UV light. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to the π-π* transitions of the aromatic ring.
Chromatographic Separation and Purity Assessment Methods
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a relatively volatile compound, is well-suited for GC analysis. A specific retention time for the compound would be determined under defined chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). This retention time can be used for identification and quantification.
GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As the separated components elute from the GC column, they are introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each component, providing definitive identification. The combination of retention time and mass spectrum offers a high degree of confidence in the identification of this compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The compound would elute at a characteristic retention time, which can be used for purity assessment and quantification.
LC-Mass Spectrometry (LC-MS) couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of the main component and any minor impurities. The combination of retention time from the HPLC and the mass-to-charge ratio and fragmentation data from the MS provides a robust method for the analysis of this compound.
Interactive Data Table: Chromatographic Methods for this compound
| Technique | Typical Column | Typical Mobile Phase/Carrier Gas | Detection Method | Purpose |
| GC | Capillary column (e.g., DB-5ms) | Helium | Flame Ionization Detector (FID) | Purity assessment, quantification |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer | Identification, structural confirmation |
| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV Detector | Purity assessment, quantification |
| LC-MS | C18 reversed-phase | Acetonitrile/Water with formic acid | Mass Spectrometer | Identification, impurity profiling |
Note: The conditions in this table are illustrative examples and would require optimization for specific analytical applications.
Advanced Structural Determination Methods (e.g., X-ray Crystallography of crystalline derivatives)
The definitive determination of the three-dimensional structure of a molecule is crucial for understanding its chemical properties and interactions. While various spectroscopic methods provide valuable information about a compound's connectivity and functional groups, X-ray crystallography stands as the gold standard for elucidating the precise spatial arrangement of atoms in a crystalline solid.
For a compound like this compound, which may be a liquid or a low-melting solid at room temperature, forming a suitable crystalline derivative is a prerequisite for X-ray diffraction analysis. This can be achieved by reacting the ketone with a suitable reagent to form a stable, crystalline solid. Common derivatization strategies for ketones include the formation of hydrazones, oximes, or semicarbazones.
As of the latest literature review, specific X-ray crystallographic data for crystalline derivatives of this compound is not publicly available. However, the principles of this technique can be illustrated by examining the crystal structure of related compounds. For instance, the analysis of other cyclic ketones or compounds containing a phenylcyclohexyl moiety provides a framework for what could be expected.
The process of X-ray crystallography involves irradiating a single crystal of the derivative with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom can be determined, yielding detailed information about bond lengths, bond angles, and torsional angles.
Should a suitable crystalline derivative of this compound be synthesized and analyzed, the resulting crystallographic data would be presented in a format similar to the following hypothetical table.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1354.3 |
| Z | 4 |
| R-factor (%) | 4.5 |
This data would provide unequivocal proof of the compound's structure, including the conformation of the cyclohexyl ring and the relative orientation of the phenyl and acetyl groups.
Method Validation and Quality Assurance in Analytical Chemistry
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. europa.eu Quality assurance (QA) is a broader concept that encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality.
For the quantitative analysis of this compound in a given matrix, a chromatographic method such as High-Performance Liquid Chromatography (HPLC) would typically be employed. The validation of such a method would involve assessing several key parameters, as outlined by the International Council for Harmonisation (ICH) guidelines. europa.eu
Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For an HPLC method for this compound, specificity would be demonstrated by showing that the peak for the analyte is well-resolved from other peaks. This is often achieved by analyzing a placebo (matrix without the analyte) and a spiked sample.
Linearity: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu This is typically determined by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The linearity is then evaluated by examining the correlation coefficient (r²) of the calibration curve.
Hypothetical Linearity Data for this compound Analysis by HPLC
| Concentration (µg/mL) | Peak Area |
|---|---|
| 10 | 125430 |
| 25 | 312890 |
| 50 | 624570 |
| 75 | 938120 |
| 100 | 1251340 |
Resulting in a linear regression equation of y = 12500x + 1500, with a correlation coefficient (r²) of 0.9998.
Accuracy: Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often determined by performing recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of the analyte recovered is calculated.
Hypothetical Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 25.0 | 24.8 | 99.2 |
| 50.0 | 50.5 | 101.0 |
| 75.0 | 74.5 | 99.3 |
Precision: Precision is the measure of the degree of scatter of a series of measurements. europa.eu It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Hypothetical Precision Data (n=6)
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
|---|---|---|
| This compound | 0.8 | 1.5 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijprajournal.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. ijprajournal.comgavinpublishers.com
Hypothetical LOD and LOQ
| Parameter | Value (µg/mL) |
|---|---|
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For an HPLC method, this could include variations in mobile phase composition, pH, column temperature, and flow rate.
Quality assurance in the context of analyzing this compound involves implementing a comprehensive system to ensure that all analytical results are reliable and defensible. This includes adherence to standard operating procedures (SOPs), regular calibration and maintenance of instruments, use of certified reference materials, and participation in proficiency testing schemes where available.
Theoretical and Computational Studies of 1 1 Phenylcyclohexyl Ethanone
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms in 1-(1-phenylcyclohexyl)ethanone governs its physical and chemical properties. Computational analysis is crucial for understanding the preferred shapes (conformations) of the molecule and the energy associated with them.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the most stable geometric structure of a molecule. This process, known as geometry optimization, seeks the lowest energy arrangement of atoms on the potential energy surface. For a molecule like this compound, this involves calculating key structural parameters.
Methods such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. ripublication.com The optimization process yields precise information on bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's structure. By systematically changing specific torsion angles and recalculating the molecule's energy, an energetic landscape can be mapped out, revealing the energy barriers between different conformations.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Chair Conformation) Note: This data is representative and based on typical values from DFT calculations for similar organic molecules, as specific experimental or calculated data for this exact compound is not readily available in the cited literature.
Filter by Parameter:
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(cyclohexyl)-C(phenyl) | 1.54 Å |
| Bond Length | C(cyclohexyl)-C(acetyl) | 1.53 Å |
| Bond Length | C=O (acetyl) | 1.22 Å |
| Bond Angle | C(phenyl)-C(cyclohexyl)-C(acetyl) | 109.5° |
| Bond Angle | C(cyclohexyl)-C(acetyl)-O | 121.0° |
| Dihedral Angle | C(phenyl)-C(cyclohexyl)-C(acetyl)-O | Variable (Defines Rotamer) |
The cyclohexane (B81311) ring in this compound typically adopts a stable chair conformation. However, because it is a 1,1-disubstituted cyclohexane, the two substituents—a phenyl group and an acetyl group—can be positioned either axially or equatorially. This leads to two distinct chair conformers that can interconvert via a ring-flip.
Computational studies on the closely related 1-methyl-1-phenylcyclohexane have shown that the energy difference between the conformer with an axial phenyl group and the one with an equatorial phenyl group is surprisingly small. nih.gov In fact, calculations at high levels of theory (such as QCISD/6-311G(2df,p)) indicated that the conformer with the axial phenyl group is slightly more stable, with a free energy difference of about 1.0 kcal/mol at low temperatures. nih.gov This counterintuitive result is attributed to the complex interplay of steric and electronic effects, including the rotational profile of the phenyl group which can orient itself to minimize steric hindrance with the axial hydrogens. nih.gov
For this compound, a similar situation is expected. The acetyl group is larger than a methyl group, which would typically increase the preference for the equatorial position to avoid 1,3-diaxial interactions. However, the phenyl group's ability to rotate and the potential for stabilizing electronic interactions could still result in a small energy difference between the two conformers, with a significant population of the axial-phenyl conformer present at equilibrium. The different orientations of the acetyl group relative to the rings also give rise to various rotamers (rotational isomers), the relative stabilities of which can be determined by calculating the energetic landscape.
Table 2: Calculated Relative Energies of this compound Conformers Note: The values are illustrative, based on findings for the analogous 1-methyl-1-phenylcyclohexane, and represent the expected trend. nih.gov
Filter by Conformer:
| Conformer | Description | Relative Free Energy (ΔG, kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| I (Axial-Phenyl) | Phenyl group is axial, Acetyl group is equatorial | 0.00 (most stable) | ~65% |
| II (Equatorial-Phenyl) | Phenyl group is equatorial, Acetyl group is axial | ~0.5 - 1.0 | ~35% |
Electronic Structure and Reactivity Predictions
Computational chemistry also illuminates the electronic properties of a molecule, which are fundamental to understanding its reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. niscpr.res.in It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govchemrxiv.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring. The LUMO, conversely, is likely centered on the acetyl group, specifically on the antibonding π* orbital of the carbonyl (C=O) group. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net Analysis of the spatial distribution of these orbitals can pinpoint the specific atoms that are the most probable sites for nucleophilic or electrophilic attack. For instance, the negative lobes of the LUMO on the carbonyl carbon indicate its susceptibility to attack by nucleophiles.
Table 3: Illustrative Frontier Molecular Orbital Properties for this compound Note: This data is representative of typical values obtained from DFT (B3LYP) calculations for aryl ketones.
Filter by Orbital:
| Orbital | Energy (eV) | Primary Localization | Predicted Role in Reactivity |
|---|---|---|---|
| HOMO | -6.5 | π-system of the Phenyl Ring | Site of electrophilic attack |
| LUMO | -1.8 | π* orbital of the Carbonyl (C=O) Group | Site of nucleophilic attack |
| HOMO-LUMO Gap | 4.7 eV | Indicates moderate kinetic stability | Governs electronic transitions and overall reactivity |
Beyond predicting static reactivity, computational modeling can map out the entire pathway of a chemical reaction. By calculating the potential energy surface that connects reactants to products, chemists can identify intermediate structures and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For this compound, this approach could be used to model reactions such as the nucleophilic addition to the carbonyl group or electrophilic substitution on the phenyl ring. For example, modeling the reaction with a Grignard reagent would involve optimizing the structures of the reactants, the transition state for the addition to the carbonyl carbon, and the final alcohol product. These calculations would provide a detailed, step-by-step mechanism and quantitative data on the reaction's feasibility and kinetics.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating these properties for a proposed structure, they can be compared with experimental spectra to confirm the molecule's identity and conformation.
Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C=O stretch, C-H bend). These calculations aid in the assignment of complex experimental spectra. ripublication.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts are highly sensitive to the molecule's conformation, making them a powerful tool for conformational analysis. For this compound, calculating the NMR shifts for both the axial-phenyl and equatorial-phenyl conformers and comparing them to experimental data could provide evidence for the equilibrium distribution of these forms in solution.
Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data Note: Predicted values are typical for the functional groups present and serve for illustrative purposes.
Filter by Technique:
| Spectroscopic Technique | Key Feature | Predicted Value (Computational) | Typical Experimental Value | Assignment |
|---|---|---|---|---|
| FT-IR | Vibrational Frequency | ~1715 cm⁻¹ | 1705-1725 cm⁻¹ | C=O stretch of the acetyl ketone |
| ¹³C NMR | Chemical Shift | ~205 ppm | 200-210 ppm | Carbonyl Carbon (C=O) |
| ¹³C NMR | Chemical Shift | ~145 ppm | 140-150 ppm | Quaternary Phenyl Carbon (ipso-C) |
| ¹H NMR | Chemical Shift | ~2.1 ppm | 2.0-2.3 ppm | Methyl Protons (-CH₃) of the acetyl group |
Historical and Contemporary Context of 1 1 Phenylcyclohexyl Ethanone Research
Early Investigations and Discovery of Related Arylcyclohexyl Compounds
The journey into the world of arylcyclohexyl compounds began in the early 20th century, long before the specific synthesis of 1-(1-phenylcyclohexyl)ethanone. Initial forays into this chemical class were centered on arylcyclohexylamines. One of the earliest documented syntheses was that of 1-phenylcyclohexan-1-amine (PCA).
Later, in 1956, the synthesis of phencyclidine (PCP) by the pharmaceutical company Parke-Davis marked a pivotal moment in the investigation of these compounds. Initially developed as an anesthetic agent, PCP's unique pharmacological profile spurred further research into related structures. This led to the synthesis and study of a variety of analogues as researchers sought to understand the structure-activity relationships within this chemical family. These early investigations laid the groundwork for the synthesis of other derivatives, including ketones, as chemists explored the replacement of the amine group with other functional groups to modulate the compound's properties.
Table 1: Timeline of Early Arylcyclohexyl Compound Discovery
| Year | Compound/Event | Significance |
| 1956 | Synthesis of Phencyclidine (PCP) | Marked the beginning of intensive research into arylcyclohexylamines for their anesthetic properties. |
Evolution of Synthetic Strategies for Arylcyclohexyl Ketones
The synthesis of arylcyclohexyl ketones, including this compound, has evolved from classical organic reactions to more sophisticated and efficient modern methodologies. Early synthetic approaches often relied on multi-step procedures with variable yields.
One of the foundational methods for the formation of ketones is the Friedel-Crafts acylation , where an acyl group is introduced to an aromatic ring. In the context of arylcyclohexyl ketones, this could involve the reaction of a phenylcyclohexane (B48628) derivative with an acylating agent in the presence of a Lewis acid catalyst. Another classical approach involves the use of organometallic reagents , such as Grignard reagents, reacting with suitable precursors like nitriles or acid chlorides. For instance, the reaction of phenylmagnesium bromide with a cyclohexyl-substituted nitrile could be a pathway to an arylcyclohexyl ketone.
Over the years, the focus has shifted towards developing more efficient, selective, and environmentally friendly synthetic routes. This has led to the exploration of various catalytic systems and novel reaction pathways. For example, metal-catalyzed cross-coupling reactions have become a staple in modern organic synthesis and can be adapted for the synthesis of aryl ketones.
More recent advancements include the development of one-pot syntheses and the use of less hazardous reagents. For instance, a synthesis process for 1-hydroxycyclohexyl phenyl ketone, a related compound, utilizes cyclohexanecarboxylic acid as a starting material, which undergoes acylation, Friedel-Crafts reaction, and alkaline hydrolysis google.com. This process is noted for being more environmentally friendly by avoiding the emission of sulfur dioxide gas google.com.
Table 2: Comparison of Synthetic Strategies for Aryl Ketones
| Method | Description | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution to introduce an acyl group. | Well-established, versatile for many aromatic substrates. | Requires stoichiometric amounts of Lewis acid, can have regioselectivity issues. |
| Grignard Reactions | Nucleophilic addition of an organomagnesium compound to a carbonyl or nitrile. | Forms C-C bonds effectively, good for a wide range of substrates. | Sensitive to moisture and protic functional groups. |
| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, or Stille couplings to form C-C bonds. | High efficiency and selectivity, mild reaction conditions. | Can require expensive catalysts and ligands. |
| Modern One-Pot Syntheses | Multiple reaction steps are performed in a single reactor. | Increased efficiency, reduced waste, and purification steps. | Can be challenging to optimize for all reaction steps. |
Current Research Trends and Future Directions in Chemical Synthesis and Characterization of Novel Ketones
Current research in the synthesis of novel ketones, including those with arylcyclohexyl moieties, is driven by the principles of green chemistry and the need for molecular diversity in areas like drug discovery. A significant trend is the development of novel synthetic methodologies that are more atom-economical, energy-efficient, and use less toxic reagents. This includes the use of iodine-assisted and metal-catalyzed approaches for the synthesis of heterocyclic compounds from aryl methyl ketones nih.govresearchgate.net.
The functionalization of ketones is another active area of research. For example, efficient methods for the α-hydroxylation of alkyl aryl ketones have been developed using reagents like Oxone in the presence of a catalytic amount of iodobenzene organic-chemistry.org. Such methods provide access to valuable building blocks for the synthesis of more complex molecules organic-chemistry.org. Furthermore, the synthesis of complex molecular architectures, such as bile-acid-appended triazolyl aryl ketones, is being explored for potential applications in medicinal chemistry, including as anticancer agents nih.gov.
In terms of characterization, the focus is on the comprehensive structural elucidation of novel compounds. This involves the use of a suite of advanced analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for determining the carbon-hydrogen framework.
Mass Spectrometry (MS) , including high-resolution mass spectrometry (HRMS), for accurate mass determination and molecular formula confirmation.
Chromatographic techniques , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for purification and analysis.
Future directions in this field are likely to involve the integration of computational chemistry for the design of new synthetic targets and the prediction of their properties. The use of flow chemistry and automated synthesis platforms is also expected to accelerate the discovery and optimization of novel ketone synthesis.
Position of this compound within the Landscape of Ketone Chemistry Research
This compound can be viewed as a representative member of the arylcyclohexyl ketone class of compounds. While it may not have the extensive research history of some of its amine-containing relatives like PCP, its chemical structure makes it a valuable compound within the broader landscape of ketone chemistry.
Aryl ketones, in general, are crucial intermediates and building blocks in organic synthesis. They serve as precursors for a wide variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The carbonyl group of the ketone is a versatile functional handle that can undergo a multitude of chemical transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or participation in various carbon-carbon bond-forming reactions.
The specific structure of this compound, featuring a phenyl group and a cyclohexyl ring attached to the same quaternary carbon, imparts a unique steric and electronic environment around the ketone functionality. This can influence its reactivity and makes it an interesting substrate for stereoselective reactions.
Within medicinal chemistry, the arylcyclohexyl scaffold is a recognized pharmacophore in various biologically active compounds. Therefore, this compound and its derivatives can serve as important starting materials or intermediates for the synthesis of new therapeutic agents. Aryl methyl ketones are considered attractive precursors for the synthesis of aromatic heterocycles, which are prevalent in drug molecules nih.govresearchgate.net. The development of novel synthetic methodologies from aryl ketones for their application in the synthesis of Active Pharmaceutical Ingredients (APIs) is an area of high demand vensel.org.
Q & A
[Basic] What are the optimal synthetic routes for preparing 1-(1-Phenylcyclohexyl)ethanone in laboratory settings?
The synthesis of this compound typically employs Friedel-Crafts acylation , where a cyclohexylbenzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key conditions include:
- Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the acylating agent.
- Controlled temperatures (0–25°C) to minimize side reactions like polyacylation.
- Post-reaction purification via column chromatography or recrystallization to isolate the product with >90% yield .
For regioselectivity challenges, substituent positioning on the aromatic ring must be confirmed using NMR spectroscopy (e.g., NOE experiments) .
[Basic] How can spectroscopic and chromatographic methods characterize this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 205–210 ppm) to confirm the ethanone group and cyclohexyl-phenyl linkage .
- GC-MS : Compare retention indices and fragmentation patterns with reference standards to verify purity (>98%) .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 v/v) for quantitative analysis of impurities (e.g., unreacted starting materials) .
[Advanced] How do computational models predict physicochemical properties like logP or boiling point for this compound?
Quantitative Structure-Property Relationship (QSPR) models integrate quantum-chemical descriptors (e.g., dipole moment, polarizability) to predict properties:
- LogP : Predicted via atomic contribution methods (e.g., XLogP3) with experimental validation using shake-flask techniques (reported logP ≈ 3.7) .
- Boiling point : Estimated via group-additivity approaches, calibrated against NIST data for analogous cyclohexyl ketones (e.g., 319.3°C at 760 mmHg) .
Discrepancies between predicted and experimental values require re-evaluation of solvent effects or conformational flexibility .
[Advanced] What strategies resolve contradictions in reported bioactivity data for phenylcyclohexyl derivatives?
- Dose-response studies : Test across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptor affinity) to quantify interactions .
- Metabolic stability analysis : Incubate with liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
[Advanced] How can regioselectivity be controlled during Friedel-Crafts acylation of substituted cyclohexylbenzenes?
- Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) at specific positions to block undesired acylation sites .
- Catalyst modulation : Replace AlCl₃ with FeCl₃ for milder conditions, reducing over-acylation risks .
- Computational docking : Simulate transition-state geometries to predict favorable acylation sites using DFT calculations (e.g., Gaussian09) .
[Basic] What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (irritation reported at >5 mg/mL) .
- Ventilation : Perform reactions in fume hoods due to volatile acetyl chloride byproducts .
- First aid : For inhalation exposure, administer oxygen and consult a toxicology database (e.g., EPA DSSTox) .
[Advanced] How do structural modifications (e.g., fluorination) alter the compound’s biological activity?
- Fluorine substitution : Introduce at the para-position to enhance metabolic stability and blood-brain barrier penetration (e.g., logP increase by 0.5 units) .
- Hydroxyl groups : Add to the cyclohexyl ring to improve water solubility but may reduce CNS activity due to hydrogen bonding .
- In vitro assays : Compare IC₅₀ values in cell lines (e.g., HEK293) expressing target receptors to validate structure-activity relationships .
[Advanced] What analytical techniques identify degradation products in long-term stability studies?
- LC-HRMS : Detect oxidation products (e.g., cyclohexanol derivatives) with ppm-level mass accuracy .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via FT-IR (carbonyl peak shifts) .
- Forced degradation : Expose to UV light (254 nm) to simulate photolytic breakdown pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
